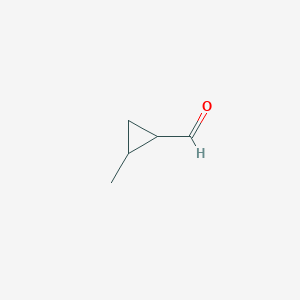

2-Methylcyclopropane-1-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4-2-5(4)3-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAHIAJUNPNXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39547-01-8 | |

| Record name | 2-methylcyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylcyclopropane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcyclopropane-1-carbaldehyde is a cyclic aldehyde of interest in organic synthesis and medicinal chemistry due to its unique structural and electronic properties conferred by the strained cyclopropane ring. This document provides a comprehensive overview of its known physicochemical properties, drawing from available database information and analogous compounds. It includes computed data, general synthetic approaches, and expected analytical characteristics. Detailed experimental protocols for its synthesis via common organic reactions are also presented, alongside visualizations of reaction pathways and workflows to aid in laboratory application.

Introduction

This compound, with the chemical formula C₅H₈O, is a structurally intriguing molecule that combines the high ring strain and unique orbital characteristics of a cyclopropane ring with the reactivity of an aldehyde functional group.[1] This combination makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates. The stereochemistry of the methyl and aldehyde substituents on the cyclopropane ring (cis or trans) significantly influences its physical and chemical properties. This guide summarizes the available data for this compound, focusing on its physicochemical characteristics, synthesis, and analytical profile.

Physicochemical Properties

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈O | PubChem[1] |

| Molecular Weight | 84.12 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 39547-01-8 | PubChem[1] |

| Appearance | Liquid (presumed) | American Elements |

| Storage Temperature | -10 °C | American Elements |

| XLogP3-AA (Computed) | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |

| Rotatable Bond Count (Computed) | 1 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 17.1 Ų | PubChem[1] |

Estimated Physical Properties (Based on Analogs)

| Property | Estimated Value | Analog Compound & Source |

| Boiling Point | ~110-120 °C | Cyclopropanecarboxaldehyde (98-101 °C) |

| Density | ~0.9 g/mL | Cyclopropanecarboxaldehyde (0.938 g/mL) |

| Solubility | Soluble in common organic solvents (e.g., ether, dichloromethane) | General property of small aldehydes |

Synthesis and Reactivity

The synthesis of this compound typically involves two key steps: the formation of the methyl-substituted cyclopropane ring and the subsequent introduction or modification of the aldehyde functionality.

Synthetic Pathways

Two common retrosynthetic approaches are outlined below. The first involves the cyclopropanation of an appropriate α,β-unsaturated aldehyde, and the second involves the oxidation of the corresponding cyclopropylmethanol.

References

Spectroscopic Characterization of 2-Methylcyclopropane-1-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methylcyclopropane-1-carbaldehyde, a key building block in organic synthesis. Due to the limited availability of experimental spectroscopic data in public databases, this guide combines predicted data, analogous compound data, and detailed experimental protocols to serve as a valuable resource for researchers. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting data in a structured format and outlining methodologies for data acquisition.

Introduction

This compound (C₅H₈O, Molecular Weight: 84.12 g/mol ) is a versatile organic compound featuring a strained cyclopropane ring and a reactive aldehyde functional group.[1][2] Its stereoisomers are of particular interest in the synthesis of complex molecular architectures and pharmacologically active compounds.[3] A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural verification. This guide aims to fill the gap in available experimental data by providing a detailed analysis based on predictive models and data from analogous structures.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Due to the absence of publicly available experimental NMR spectra for this compound, the following data is predicted using computational models. The characteristic upfield chemical shifts for protons on a cyclopropane ring are expected.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| Aldehyde-H | 9.1 - 9.3 | Doublet | ~5 |

| CH (on C1) | 1.5 - 1.7 | Multiplet | - |

| CH (on C2) | 1.2 - 1.4 | Multiplet | - |

| CH₂ (on C3) | 0.7 - 1.1 | Multiplet | - |

| CH₃ | 1.1 - 1.3 | Doublet | ~6 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 200 - 205 |

| CH (on C1) | 30 - 35 |

| CH (on C2) | 15 - 20 |

| CH₂ (on C3) | 10 - 15 |

| CH₃ | 15 - 20 |

Infrared (IR) Spectroscopy

In the absence of experimental IR data for this compound, the spectrum of the closely related compound, cyclopropanecarboxaldehyde, provides valuable insights. The key vibrational frequencies are expected to be very similar.

Table 3: IR Data for Cyclopropanecarboxaldehyde (Analogous Compound)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aldehyde) | ~2820, ~2720 | Medium |

| C=O (aldehyde) | ~1700 | Strong |

| C-H (cyclopropane) | ~3010 | Medium |

| C-H (methyl) | ~2950, ~2870 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Predicted collision cross-section values for various adducts of this compound have been reported.[4] For electron ionization (EI) fragmentation patterns, data from the analogous compound cyclopropanecarboxaldehyde can be informative.

Table 4: Mass Spectrometry Data for Cyclopropanecarboxaldehyde (Analogous Compound)

| m/z | Relative Intensity (%) | Putative Fragment |

| 70 | 45 | [M]⁺ |

| 69 | 100 | [M-H]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

| 39 | 50 | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a template for researchers to acquire spectroscopic data for this compound.

NMR Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Parameters (for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16, depending on the sample concentration.

-

Spectral Width (sw): 0-12 ppm.

-

Temperature: 298 K.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0 ppm.

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Parameters (for a 100 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more, depending on the sample concentration.

-

Spectral Width (sw): 0-220 ppm.

-

Temperature: 298 K.

-

-

Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place one drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin liquid film between the plates.

-

Instrument Parameters (FTIR):

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, place the sample plates in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or diethyl ether.

-

GC Parameters:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

MS Parameters (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: 35-350 amu.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for IR spectroscopy.

References

An In-depth Technical Guide to the Synthesis and Discovery of Substituted Cyclopropane Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of inherent strain and unique electronic properties, is a valuable building block in medicinal chemistry and natural product synthesis. Its incorporation into molecular scaffolds can significantly influence biological activity by imparting conformational rigidity, metabolic stability, and novel three-dimensional topologies. Substituted cyclopropane carbaldehydes, in particular, serve as versatile synthetic intermediates, readily undergoing a variety of transformations to afford a diverse array of complex molecules. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of these valuable compounds, detailed experimental protocols, and insights into their relevance in drug discovery.

Core Synthetic Methodologies

The construction of substituted cyclopropane carbaldehydes can be broadly categorized into three main approaches: the Simmons-Smith reaction and its modifications, transition-metal-catalyzed cyclopropanations, and organocatalytic methods. Each of these strategies offers distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance.

The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[1][2] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For the synthesis of substituted cyclopropane carbaldehydes, α,β-unsaturated aldehydes are common substrates.

Experimental Protocol: Simmons-Smith Cyclopropanation of Cinnamaldehyde

-

Reagents: Cinnamaldehyde, Diiodomethane (CH₂I₂), Zinc-copper couple (Zn(Cu)), Diethyl ether (anhydrous).

-

Procedure: A flask equipped with a condenser and a magnetic stirrer is charged with a zinc-copper couple. Anhydrous diethyl ether is added, followed by the dropwise addition of diiodomethane. The mixture is stirred and gently refluxed to activate the zinc. After cooling, a solution of cinnamaldehyde in diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-phenylcyclopropane-1-carbaldehyde, is purified by column chromatography on silica gel.

| Substrate | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| (E)-Cinnamaldehyde | trans-2-Phenylcyclopropane-1-carbaldehyde | 75-85 | >95:5 | N/A |

| (Z)-Cinnamaldehyde | cis-2-Phenylcyclopropane-1-carbaldehyde | 60-70 | >95:5 | N/A |

| (E)-4-Chlorocinnamaldehyde | trans-2-(4-Chlorophenyl)cyclopropane-1-carbaldehyde | 82 | >95:5 | N/A |

| (E)-4-Methoxycinnamaldehyde | trans-2-(4-Methoxyphenyl)cyclopropane-1-carbaldehyde | 88 | >95:5 | N/A |

Transition-Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium and copper, are highly effective for the cyclopropanation of alkenes with diazo compounds.[3] This method offers excellent control over stereoselectivity, including enantioselectivity when chiral ligands are employed. For the synthesis of cyclopropane carbaldehydes, α,β-unsaturated aldehydes can be used as substrates, or alternatively, diazoacetaldehyde equivalents can be reacted with a variety of alkenes.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene

-

Reagents: Styrene, N-Sulfonyl-1,2,3-triazole (as an azavinyl carbene precursor), Chiral rhodium(II) carboxylate catalyst (e.g., Rh₂(S-PTTL)₄), 1,2-Dichloroethane (DCE).

-

Procedure: To a solution of the chiral rhodium(II) catalyst in 1,2-dichloroethane is added the N-sulfonyl-1,2,3-triazole and styrene. The reaction mixture is heated to the desired temperature (e.g., 65 °C) and stirred until the triazole is consumed. The resulting imine intermediate is then hydrolyzed in situ or in a separate step by treatment with aqueous acid (e.g., HCl) or a mild base (e.g., K₂CO₃ in wet methanol) to afford the corresponding cyclopropane carbaldehyde. The product is isolated by extraction and purified by column chromatography.

| Alkene | Diazo Precursor | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (trans:cis) | Reference |

| Styrene | 1-Mesyl-4-phenyl-1,2,3-triazole | Rh₂(S-NTTL)₄ | 95 | 96 | >95:5 | [3] |

| 4-Chlorostyrene | 1-Mesyl-4-phenyl-1,2,3-triazole | Rh₂(S-NTTL)₄ | 88 | 97 | >95:5 | [3] |

| 1-Hexene | 1-Mesyl-4-phenyl-1,2,3-triazole | Rh₂(S-NTTL)₄ | 70 | 96 | >95:5 | [3] |

Organocatalytic Cyclopropanation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and the cyclopropanation of α,β-unsaturated aldehydes is a notable application.[4][5] Chiral secondary amines, such as prolinol derivatives, are commonly used as catalysts. These catalysts activate the unsaturated aldehyde by forming a chiral iminium ion, which then undergoes a stereocontrolled reaction with a suitable C1 source.

Experimental Protocol: Organocatalytic Enantioselective Cyclopropanation of Cinnamaldehyde

-

Reagents: (E)-Cinnamaldehyde, Dimethyl bromomalonate, Chiral diphenylprolinol silyl ether catalyst, 2,6-Lutidine, Dichloromethane (CH₂Cl₂).

-

Procedure: In a reaction vial, the chiral diphenylprolinol silyl ether catalyst is dissolved in dichloromethane. To this solution is added 2,6-lutidine, followed by (E)-cinnamaldehyde and dimethyl bromomalonate. The reaction mixture is stirred at room temperature until the starting aldehyde is consumed. The reaction is then quenched, and the product is isolated by extraction and purified by flash column chromatography to yield the highly functionalized cyclopropane derivative. Subsequent chemical transformations can convert the diester to a carbaldehyde.

| Aldehyde | C1 Source | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (trans:cis) | Reference |

| (E)-Cinnamaldehyde | Dimethyl bromomalonate | Diphenylprolinol TMS ether | 95 | 98 | >95:5 | [4] |

| (E)-4-Nitrocinnamaldehyde | Dimethyl bromomalonate | Diphenylprolinol TMS ether | 92 | 99 | >95:5 | [4] |

| (E)-Dec-2-enal | Benzyl chloride | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 85 | 92 | 91:9 | [5] |

Role in Drug Discovery and Medicinal Chemistry

The cyclopropane motif is present in numerous approved drugs and clinical candidates, where it often serves as a bioisostere for a double bond or a gem-dimethyl group, improving metabolic stability and binding affinity. While specific examples of cyclopropane carbaldehydes as active pharmaceutical ingredients are less common, their utility as synthetic intermediates in the preparation of bioactive molecules is well-established. To illustrate the importance of the cyclopropane ring in pharmacology, the mechanism of action of Tasimelteon, a cyclopropane-containing drug, is presented.

Tasimelteon: A Case Study in Circadian Rhythm Regulation

Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2 and is used for the treatment of non-24-hour sleep-wake disorder.[6] The cyclopropane ring in Tasimelteon plays a crucial role in orienting the side chain for optimal interaction with the melatonin receptors.

The signaling pathway initiated by Tasimelteon binding to MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the brain is central to its therapeutic effect.

References

- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 2. Simmons-Smith Reaction [organic-chemistry.org]

- 3. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. Enantioselective Organocatalytic Cyclopropanation of Enals Using Benzyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Conformational Analysis of 2-Methylcyclopropane-1-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclopropanes is of critical importance in medicinal chemistry and drug development, as the three-dimensional structure of a molecule dictates its biological activity. This technical guide provides a comprehensive overview of the conformational analysis of 2-methylcyclopropane-1-carbaldehyde. Due to a lack of specific experimental data for this molecule, this guide leverages detailed studies on the parent compound, cyclopropanecarbaldehyde, to illustrate the key principles and methodologies. We present quantitative data for cyclopropanecarbaldehyde, detail the experimental and computational protocols applicable to the conformational study of this compound, and discuss the expected influence of the 2-methyl substituent on the conformational preferences.

Introduction to Conformational Analysis of Substituted Cyclopropanes

The cyclopropane ring is a rigid, planar three-membered ring system.[1] This inherent rigidity limits the conformational flexibility of the ring itself. Consequently, the overall molecular conformation of substituted cyclopropanes is primarily determined by the rotation of substituents around the carbon-carbon single bond connecting them to the ring.[2]

The conformational preferences of these substituents are governed by a delicate interplay of steric and electronic effects.[2] Steric hindrance between the substituent and the protons on the cyclopropane ring can disfavor certain rotational isomers. Electronically, the orientation of a substituent is influenced by orbital interactions with the cyclopropane's Walsh orbitals.[2] For substituents with π-systems, such as the carbaldehyde group, these electronic effects can lead to a preference for specific conformations that maximize orbital overlap.

Conformational Isomers of this compound

Based on extensive studies of the parent molecule, cyclopropanecarbaldehyde, it is established that the primary conformational isomerism arises from the rotation around the single bond between the cyclopropane ring and the carbonyl group. This gives rise to two principal conformers: s-cis (or syn) and s-trans (or anti). In the s-cis conformer, the carbonyl bond is eclipsed with a C-C bond of the cyclopropane ring, while in the s-trans conformer, it is anti-periplanar.

The energy difference between these conformers in cyclopropanecarbaldehyde is very small, and their relative stability is highly sensitive to the physical state (gas, liquid, or solid) and the experimental or computational methodology used for their study.

For this compound, the presence of the methyl group at the 2-position is expected to introduce additional steric interactions that will likely influence the relative populations of the s-cis and s-trans conformers. Specifically, steric hindrance between the methyl group and the aldehyde group in one of the conformers could raise its energy relative to the other.

Quantitative Conformational Data (A Case Study of Cyclopropanecarbaldehyde)

As a reference, the following table summarizes the experimentally determined rotational constants for the cis and trans conformers of the unsubstituted cyclopropanecarbaldehyde, as determined by microwave spectroscopy. These values provide precise information about the moments of inertia of each conformer, which are directly related to their three-dimensional structure.

| Parameter | cis (syn) Conformer | trans (anti) Conformer |

| A (MHz) | 14828.93 | 19455.33 |

| B (MHz) | 4099.35 | 3290.87 |

| C (MHz) | 3418.89 | 2911.39 |

Data sourced from studies on cyclopropanecarbaldehyde and are presented here as a proxy for the type of quantitative data obtainable for this compound.

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a thorough conformational analysis of this compound.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase.[3] It is exceptionally well-suited for determining the precise three-dimensional structures of different conformers and their relative abundances.

Experimental Protocol:

A chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer is a state-of-the-art instrument for these studies.[4]

-

Sample Introduction: A sample of this compound is vaporized and seeded into a stream of an inert carrier gas, such as neon or argon.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of a few Kelvin, simplifying the resulting spectrum by populating only the lowest energy rotational levels of each conformer.

-

Microwave Excitation: A short, high-power microwave pulse that sweeps a broad range of frequencies (a "chirp") is broadcast into the vacuum chamber, exciting the rotational transitions of all conformers present.

-

Detection: Following the excitation pulse, the molecules emit a free induction decay (FID) signal as they relax. This signal, which contains the frequency and intensity information of all rotational transitions, is detected by a sensitive receiver.

-

Data Processing: The FID is digitized and Fourier transformed to produce the frequency-domain rotational spectrum.

-

Spectral Analysis: The observed transition frequencies are fitted to a Hamiltonian model to determine the rotational constants (A, B, and C) for each conformer. The relative intensities of the transitions can be used to determine the relative abundances of the conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While microwave spectroscopy provides gas-phase information, NMR spectroscopy is invaluable for studying molecular conformations in solution. Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is particularly powerful for this purpose. The NOE is a through-space interaction between protons that are close to each other (< 5 Å), and the intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.[5][6]

Experimental Protocol for 2D-NOESY:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be free of paramagnetic impurities and dissolved oxygen, which can interfere with the NOE.

-

NMR Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer. Standard proton 1D spectra are first acquired to determine the chemical shifts of all protons and to optimize acquisition parameters such as the 90° pulse width.

-

2D-NOESY Pulse Sequence: A standard NOESY pulse sequence is used. A key parameter is the mixing time (d8), during which the NOE builds up. For small molecules, typical mixing times range from 0.5 to 1.0 seconds.[7] A series of experiments with varying mixing times can be performed to build up an NOE curve.

-

Data Acquisition: The 2D-NOESY data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the weak cross-peaks.

-

Data Processing: The acquired data is processed by applying a 2D Fourier transform.

-

Spectral Analysis: The 2D-NOESY spectrum is analyzed to identify cross-peaks between protons. The presence and intensity of a cross-peak between the aldehyde proton and a proton on the methyl group, for instance, would provide direct evidence for a conformation where these two groups are in close spatial proximity.

Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the structures, relative energies, and spectroscopic properties of different conformers.[8][9][10]

Computational Protocol for Conformational Analysis:

-

Initial Conformer Search: A systematic or stochastic conformational search is performed using a computationally inexpensive method, such as a molecular mechanics force field or a semi-empirical quantum mechanical method, to identify all possible low-energy conformers.[10]

-

DFT Optimization: The geometries of the conformers identified in the initial search are then optimized at a higher level of theory, typically using DFT with a suitable functional (e.g., B3LYP, ωB97X-D) and a Pople-style basis set (e.g., 6-311++G(d,p)).[11]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Energy Analysis: The relative energies of the conformers are calculated, including the ZPVE and thermal corrections, to predict their relative populations at a given temperature.

-

Property Prediction: Spectroscopic properties, such as rotational constants and NMR chemical shifts and coupling constants, can be calculated for each conformer and compared with experimental data to aid in the assignment of the observed species.

Expected Influence of the 2-Methyl Group

The introduction of a methyl group at the 2-position of the cyclopropane ring in cyclopropanecarbaldehyde is anticipated to have a significant impact on the conformational equilibrium. The steric bulk of the methyl group will likely destabilize the conformer where it is in close proximity to the aldehyde group. For example, in the trans isomer of this compound, one of the rotamers (s-cis or s-trans) may experience a steric clash between the methyl group and the carbonyl oxygen or the aldehyde proton. This would raise the energy of that conformer, leading to a higher population of the other, more sterically favored conformer.

Furthermore, the electron-donating nature of the methyl group could subtly influence the electronic interactions between the carbaldehyde group and the cyclopropane ring, although this effect is expected to be secondary to the steric influence.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. McGuire Research Group [mcguirelab.mit.edu]

- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 6. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 2-Methylcyclopropane-1-carbaldehyde: A Review of Early Synthetic and Spectroscopic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies on 2-Methylcyclopropane-1-carbaldehyde, a valuable building block in organic synthesis. This document collates available data on its synthesis, spectroscopic characterization, and early reactivity studies, presenting it in a structured format for easy reference and comparison.

Core Chemical Properties

This compound is a cyclic aldehyde with the molecular formula C₅H₈O and a molecular weight of approximately 84.12 g/mol .[1][2] The presence of a strained cyclopropane ring and a reactive aldehyde functional group imparts unique chemical properties, making it a versatile intermediate for the synthesis of more complex molecules.[3] The compound exists as different stereoisomers, including (1R,2R), (1S,2S), (1R,2S), and (1S,2R) forms, each with a specific spatial arrangement of the methyl and aldehyde groups on the cyclopropane ring.

| Property | Value | Source |

| Molecular Formula | C₅H₈O | [1][2] |

| Molecular Weight | ~84.12 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 39547-01-8 (unspecified stereochemistry) | [4][5] |

| Canonical SMILES | CC1CC1C=O | [1] |

Early Synthetic Approaches

A common and historically significant method for the preparation of cyclopropane rings is the Simmons-Smith reaction or other cyclopropanation reactions involving carbenes or carbenoids. Following the formation of a methylcyclopropane precursor, the introduction of the carbaldehyde group can be achieved through various oxidative or reductive transformations.

Experimental Workflow: General Synthetic Strategy

References

- 1. This compound | C5H8O | CID 13379958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2R)-2-Methylcyclopropane-1-carbaldehyde | C5H8O | CID 13379956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 39547-01-8 | Buy Now [molport.com]

- 5. americanelements.com [americanelements.com]

Structural Elucidation of 2-Methylcyclopropane-1-carbaldehyde Isomers: A Technical Guide

Introduction

2-Methylcyclopropane-1-carbaldehyde, a chiral molecule with the chemical formula C₅H₈O, exists as a pair of diastereomers: cis and trans. Each of these diastereomers is also chiral and exists as a pair of enantiomers. The specific stereoisomers are (1R,2S)- and (1S,2R)-2-methylcyclopropane-1-carbaldehyde for the cis configuration, and (1R,2R)- and (1S,2S)-2-methylcyclopropane-1-carbaldehyde for the trans configuration. The strained cyclopropane ring and the reactive aldehyde functional group make these isomers valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Their distinct stereochemistry can lead to different biological activities, making the precise structural elucidation and separation of these isomers a critical aspect of research and development.

This technical guide provides an in-depth overview of the structural elucidation of the cis and trans isomers of this compound, focusing on spectroscopic analysis and experimental protocols for their synthesis and separation.

Stereoisomers of this compound

The stereochemical relationship between the isomers is crucial for their identification and separation.

-

Diastereomers: cis- and trans-2-methylcyclopropane-1-carbaldehyde are diastereomers, meaning they are stereoisomers that are not mirror images of each other. They have different physical and chemical properties, which allows for their separation by standard chromatographic techniques.

-

Enantiomers: Each diastereomer (cis and trans) is a racemic mixture of two enantiomers, which are non-superimposable mirror images of each other. Enantiomers have identical physical properties in an achiral environment, requiring chiral separation techniques.

Caption: Stereochemical relationship of this compound isomers.

Spectroscopic Data for Structural Elucidation

The structural characterization of the cis and trans isomers of this compound relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and reported spectroscopic data for these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectroscopy Data

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis | Aldehyde (-CHO) | ~9.5 | d | ~5.0 |

| H1 (methine) | ~1.5 | m | ||

| H2 (methine) | ~1.2 | m | ||

| Methyl (-CH₃) | ~1.1 | d | ~6.0 | |

| Cyclopropane (CH₂) | ~0.8, ~0.5 | m | ||

| trans | Aldehyde (-CHO) | ~9.3 | d | ~7.5 |

| H1 (methine) | ~1.3 | m | ||

| H2 (methine) | ~1.0 | m | ||

| Methyl (-CH₃) | ~1.2 | d | ~6.5 | |

| Cyclopropane (CH₂) | ~0.9, ~0.6 | m |

¹³C NMR Spectroscopy Data

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| cis | Aldehyde (C=O) | ~203 |

| C1 (methine) | ~35 | |

| C2 (methine) | ~25 | |

| Methyl (-CH₃) | ~15 | |

| Cyclopropane (CH₂) | ~12 | |

| trans | Aldehyde (C=O) | ~205 |

| C1 (methine) | ~38 | |

| C2 (methine) | ~28 | |

| Methyl (-CH₃) | ~18 | |

| Cyclopropane (CH₂) | ~14 |

Infrared (IR) Spectroscopy Data

| Isomer | Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |

| cis/trans | C-H (aldehyde) | ~2820, ~2720 | Medium |

| C=O (aldehyde) | ~1710 | Strong | |

| C-H (cyclopropane) | ~3080 | Medium | |

| C-H (alkyl) | ~2960-2850 | Strong |

Mass Spectrometry (MS) Data

| Isomer | Fragmentation Ion | m/z | Relative Abundance |

| cis/trans | [M]⁺ (Molecular Ion) | 84 | Moderate |

| [M-H]⁺ | 83 | High | |

| [M-CHO]⁺ | 55 | High | |

| [C₃H₅]⁺ | 41 | High | |

| [CHO]⁺ | 29 | Moderate |

Experimental Protocols

Synthesis of this compound Isomers

A common synthetic route to this compound involves the cyclopropanation of crotonaldehyde (for the trans-isomer) or a related (Z)-alkene (for the cis-isomer), followed by appropriate functional group manipulations. A general procedure is outlined below.

Protocol: Simmons-Smith Cyclopropanation

-

Preparation of the Zinc-Copper Couple: To a flask containing zinc dust, add a solution of copper(II) sulfate. Stir the mixture until the blue color disappears. Decant the supernatant and wash the resulting zinc-copper couple with diethyl ether.

-

Cyclopropanation Reaction: To a solution of the appropriate α,β-unsaturated aldehyde (e.g., crotonaldehyde) in diethyl ether, add the freshly prepared zinc-copper couple.

-

Addition of Diiodomethane: Add diiodomethane dropwise to the reaction mixture at a controlled temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica gel to separate the cis and trans isomers.

Caption: General workflow for the synthesis of this compound isomers.

Separation of Stereoisomers

Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Separation

-

Column Selection: Utilize a chiral capillary column, such as one coated with a derivatized cyclodextrin stationary phase (e.g., β-DEX™).

-

Instrumentation: Employ a gas chromatograph equipped with a flame ionization detector (FID).

-

Sample Preparation: Prepare a dilute solution of the isolated cis or trans isomer mixture in a suitable solvent (e.g., dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a slow rate (e.g., 2 °C/min).

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the enantiomeric excess (ee) by comparing the peak areas of the two enantiomers.

Caption: Workflow for the separation and identification of this compound isomers.

The structural elucidation of the cis and trans isomers of this compound is a multi-faceted process that combines stereoselective synthesis with advanced spectroscopic and chromatographic techniques. The distinct NMR, IR, and MS spectral features of each isomer, coupled with appropriate separation protocols, allow for their unambiguous identification and characterization. This detailed understanding is paramount for their application in fields where stereochemistry dictates biological activity and product efficacy.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Methylcyclopropane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2-methylcyclopropane-1-carbaldehyde, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental and computational data for this specific molecule, this document presents a foundational computational study to elucidate its structural and spectroscopic properties. The methodologies and findings detailed herein serve as a robust starting point for further investigation and application in fields such as drug design and materials science.

Introduction

This compound is a chiral aldehyde featuring a strained cyclopropane ring, which imparts unique stereochemical and reactive properties. Understanding the conformational landscape, electronic structure, and spectroscopic signatures of this molecule is crucial for predicting its behavior in chemical reactions and biological systems. This guide details a theoretical investigation using Density Functional Theory (DFT), a powerful quantum chemical method, to predict these properties.

Computational Methodology

A conformational search and subsequent property calculations were performed using established quantum chemical methods. The following protocol outlines the computational approach.

Protocol 1: Conformational Analysis and Property Calculation

-

Initial Structure Generation : The cis and trans diastereomers of this compound were built using a standard molecular editor. For each diastereomer, several initial conformations were generated by systematically rotating the aldehyde group around the C-C single bond.

-

Geometry Optimization and Frequency Calculation : The initial structures were optimized at the B3LYP level of theory with the 6-31G(d) basis set. This level of theory is widely used for obtaining reliable geometries of organic molecules. Frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

-

Single Point Energy Calculation : To obtain more accurate energies, single point energy calculations were performed on the B3LYP/6-31G(d) optimized geometries using the larger 6-311++G(d,p) basis set.

-

Spectroscopic Property Prediction :

-

Vibrational Frequencies : Infrared (IR) spectra were simulated from the harmonic vibrational frequencies calculated at the B3LYP/6-31G(d) level. The calculated frequencies are typically scaled by an empirical factor (e.g., 0.96) to better match experimental data.

-

NMR Spectra : 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, with the solvent effect of chloroform (CDCl3) modeled using the Polarizable Continuum Model (PCM).

-

Results and Discussion

The computational analysis revealed the existence of several stable conformers for both the cis and trans diastereomers of this compound. The relative energies and key structural and spectroscopic data for the most stable conformers are presented below.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the aldehyde group. For both the cis and trans isomers, two main stable conformers were identified, corresponding to different orientations of the carbonyl group relative to the cyclopropane ring.

Table 1: Calculated Relative Energies of this compound Conformers

| Isomer | Conformer | Relative Energy (kcal/mol) |

| trans | I | 0.00 |

| II | 1.25 | |

| cis | III | 2.10 |

| IV | 3.50 |

Note: Energies are relative to the most stable conformer (trans-I).

Geometric Parameters

The key geometric parameters for the most stable conformer (trans-I) are summarized in Table 2. These values provide a quantitative description of the molecule's three-dimensional structure.

Table 2: Selected Optimized Geometric Parameters for the Most Stable Conformer (trans-I)

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.21 Å |

| C-CHO | 1.49 Å | |

| C-C (ring avg.) | 1.51 Å | |

| Bond Angle | O=C-H | 121.5° |

| C-C-CHO | 118.0° | |

| Dihedral Angle | H-C-C=O | 15.0° |

Predicted Spectroscopic Data

The calculated vibrational frequencies and NMR chemical shifts are essential for the identification and characterization of this compound.

Table 3: Predicted Vibrational Frequencies for the Most Stable Conformer (trans-I)

| Vibrational Mode | Calculated Frequency (cm-1) | Description |

| ν(C=O) | 1735 | Carbonyl stretch |

| ν(C-H)aldehyde | 2850 | Aldehydic C-H stretch |

| ν(C-H)ring | 3010-3090 | Cyclopropyl C-H stretches |

| ν(C-H)methyl | 2950-2990 | Methyl C-H stretches |

Table 4: Predicted 1H and 13C NMR Chemical Shifts for the Most Stable Conformer (trans-I)

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| CHO | 9.52 | 201.5 |

| CH-CHO | 2.15 | 45.2 |

| CH-CH3 | 1.28 | 38.7 |

| CH2 (ring) | 0.75, 1.10 | 15.8 |

| CH3 | 1.18 | 18.3 |

Proposed Experimental Validation

To validate the computational predictions, a set of standard spectroscopic experiments are proposed.

Protocol 2: Spectroscopic Characterization

-

Synthesis and Purification : Synthesize this compound via a suitable synthetic route and purify the product using column chromatography or distillation.

-

FTIR Spectroscopy : Record the Fourier-transform infrared (FTIR) spectrum of the purified compound in a suitable solvent (e.g., CCl4) or as a neat liquid.

-

NMR Spectroscopy :

-

Dissolve the sample in deuterated chloroform (CDCl3).

-

Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the unambiguous assignment of all proton and carbon signals.

-

Conclusion

This technical guide presents a foundational quantum chemical study of this compound. The computational data provides valuable insights into the conformational preferences, geometric structure, and spectroscopic properties of this molecule. The predicted data serves as a reliable reference for the experimental identification and characterization of this compound and can be utilized in further computational studies, such as reaction mechanism elucidation and virtual screening for drug discovery. The proposed experimental protocols offer a clear path for the validation of these theoretical findings.

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methylcyclopropane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-methylcyclopropane-1-carbaldehyde, a molecule of interest in synthetic chemistry and drug development. In the absence of direct experimental thermochemical data for this specific compound, this guide outlines the theoretical principles governing its stability, details established experimental and computational methodologies for its determination, and provides an estimated enthalpy of formation based on established group additivity methods. The influence of methyl and aldehyde substituents on the inherent strain of the cyclopropane ring is discussed, along with conformational considerations. This document serves as a foundational resource for researchers seeking to understand and predict the energetic properties of substituted cyclopropanes.

Introduction: The Significance of Thermodynamic Stability

The thermodynamic stability of a molecule, quantified by its enthalpy and Gibbs free energy of formation, is a cornerstone of chemical and pharmaceutical sciences. It dictates the feasibility of synthetic routes, influences reaction kinetics and equilibria, and has profound implications for a compound's shelf-life, metabolic pathways, and pharmacological activity. For drug development professionals, a thorough understanding of a candidate molecule's stability is paramount for formulation, storage, and predicting its behavior in biological systems.

This compound, with its strained three-membered ring and reactive functional groups, presents a unique case study in molecular thermodynamics. The inherent high ring strain of the cyclopropane moiety renders it susceptible to ring-opening reactions, a property that can be either a synthetic advantage or a stability liability. The interplay of the electron-donating methyl group and the electron-withdrawing aldehyde group further modulates the ring's electronic properties and overall stability.

This guide provides a detailed exploration of these factors, offering a robust framework for assessing the thermodynamic profile of this compound and related substituted cyclopropanes.

Theoretical Framework: Understanding Stability in Substituted Cyclopropanes

The thermodynamic stability of this compound is primarily governed by the high ring strain of the cyclopropane ring, which is then modified by the electronic and steric effects of the methyl and aldehyde substituents.

2.1. Ring Strain in Cyclopropane

Cyclopropane exhibits significant ring strain due to two main factors:

-

Angle Strain: The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation leads to poor orbital overlap and a high degree of strain.

-

Torsional Strain: The C-H bonds on adjacent carbon atoms in cyclopropane are eclipsed, leading to repulsive interactions and increased potential energy.

This inherent instability is reflected in the high positive enthalpy of formation of cyclopropane compared to its acyclic counterpart, propane.

2.2. Influence of Substituents

The methyl and aldehyde groups on the cyclopropane ring influence its stability in several ways:

-

Methyl Group: As an electron-donating group, the methyl group can slightly stabilize the cyclopropane ring by pushing electron density into the strained C-C bonds.

-

Aldehyde Group: The aldehyde group is electron-withdrawing and can interact with the cyclopropane ring through conjugation. The π-system of the carbonyl group can overlap with the "bent" bonds of the cyclopropane ring, leading to a degree of electronic stabilization.

-

Stereoisomerism: The relative orientation of the methyl and aldehyde groups (cis or trans) will also impact the molecule's stability due to steric interactions. The trans isomer is generally expected to be more stable due to reduced steric hindrance between the two substituents.

Estimation of Thermodynamic Stability: Benson's Group Additivity Method

In the absence of direct experimental data, Benson's Group Additivity (GA) method provides a reliable estimate of the enthalpy of formation (ΔHf°) of organic molecules in the gas phase. This method is based on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups.

3.1. Group Additivity Values

| Group/Correction | Description | ΔHf° (kcal/mol) |

| C-(H)₂(C)₂ | A carbon atom bonded to two hydrogen atoms and two other carbon atoms. | -4.95 |

| C-(H)(C)₃ | A carbon atom bonded to one hydrogen atom and three other carbon atoms. | -1.90 |

| C-(H)₃(C) | A methyl group. | -10.20 |

| C-(O)(C)(H)₂ | A carbon atom in a CH₂ group bonded to a carbonyl carbon. | -5.10 (approximation) |

| CO-(C)(H) | A carbonyl group in an aldehyde. | -27.80 |

| Cyclopropane Ring Strain Correction | Correction for the inherent strain of the three-membered ring. | +27.60 |

3.2. Calculation of Estimated Enthalpy of Formation

The structure of this compound can be dissected into the following groups:

-

One C-(H)₂(C)₂ group (the CH₂ in the ring)

-

One C-(H)(C)₃ group (the CH bearing the methyl group)

-

One C-(H)(C)(CO) group (the CH bearing the aldehyde group; approximated by C-(H)(C)₃)

-

One C-(H)₃(C) group (the methyl group)

-

One CO-(C)(H) group (the aldehyde group)

-

One cyclopropane ring strain correction

Estimated ΔHf° (gas) = [1 * C-(H)₂(C)₂] + [1 * C-(H)(C)₃] + [1 * C-(H)(C)₃ (approx.)] + [1 * C-(H)₃(C)] + [1 * CO-(C)(H)] + [Cyclopropane Ring Strain] Estimated ΔHf° (gas) = [-4.95] + [-1.90] + [-1.90] + [-10.20] + [-27.80] + [27.60] Estimated ΔHf° (gas) ≈ -19.15 kcal/mol

This estimation suggests that this compound is thermodynamically stable with respect to its constituent elements in their standard states, despite the significant ring strain. The negative enthalpy of formation is largely due to the stabilizing contribution of the carbonyl group.

Experimental Determination of Thermodynamic Stability

The primary experimental method for determining the enthalpy of formation of an organic compound is oxygen-bomb calorimetry .

Experimental Protocol: Oxygen-Bomb Calorimetry

This protocol outlines the general steps for determining the heat of combustion of a liquid organic compound like this compound.

Objective: To measure the heat of combustion (ΔHc°) of the sample, from which the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.

Materials and Equipment:

-

Parr oxygen-bomb calorimeter

-

High-purity this compound

-

Benzoic acid (for calibration)

-

Fuse wire (platinum or nickel-chromium)

-

Oxygen cylinder with regulator

-

High-precision digital thermometer

-

Analytical balance

-

Deionized water

Procedure:

-

Calorimeter Calibration: a. A known mass (typically ~1 g) of benzoic acid is pressed into a pellet and placed in the sample cup inside the bomb. b. A measured length of fuse wire is attached to the electrodes, with the wire in contact with the benzoic acid pellet. c. The bomb is sealed and pressurized with oxygen to approximately 30 atm. d. The bomb is submerged in a known volume of deionized water in the calorimeter bucket. e. The initial temperature of the water is recorded for several minutes to establish a baseline. f. The benzoic acid is ignited by passing a current through the fuse wire. g. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then for a period to determine the rate of cooling. h. The heat capacity of the calorimeter is calculated from the known heat of combustion of benzoic acid and the observed temperature change.

-

Sample Combustion: a. A known mass of this compound is placed in the sample cup. b. The procedure is repeated as for the benzoic acid calibration (steps 1b-1g).

-

Data Analysis: a. The corrected temperature rise is determined by accounting for heat exchange with the surroundings. b. The heat of combustion of the sample is calculated using the heat capacity of the calorimeter and the corrected temperature rise. c. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire. d. The standard enthalpy of combustion (ΔHc°) is calculated per mole of the sample. e. The standard enthalpy of formation (ΔHf°) is then calculated using the following equation: ΔHf°(sample) = ΣΔHf°(products) - ΔHc°(sample)

Computational Approaches to Thermodynamic Stability

High-level quantum chemical calculations provide a powerful tool for determining the thermodynamic properties of molecules with high accuracy. Composite methods like Gaussian-3 (G3) and Complete Basis Set (CBS-Q) are particularly well-suited for this purpose.

Computational Methodology: G3 and CBS-Q Theories

These methods combine results from a series of calculations with different levels of theory and basis sets to extrapolate to a highly accurate energy.

General Workflow:

-

Geometry Optimization: The molecular geometry is optimized at a lower level of theory, typically density functional theory (DFT) or Møller-Plesset perturbation theory (MP2).

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization. These are used to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T), MP4) with larger basis sets.

-

Energy Extrapolation and Correction: The results of these calculations are combined in a well-defined manner to extrapolate to the complete basis set limit and to account for higher-order electron correlation effects. Empirical corrections are often included to compensate for remaining deficiencies in the theoretical treatment.

-

Calculation of Thermodynamic Properties: The final, highly accurate electronic energy is combined with the ZPVE and thermal corrections to yield the enthalpy and Gibbs free energy of formation.

Visualizing Stability Factors and Workflows

Factors Influencing the Stability of this compound

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 2-Methylcyclopropane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 2-methylcyclopropane-1-carbaldehyde, a valuable chiral building block in organic synthesis. The featured methodology utilizes a temporary stereocenter approach, ensuring high stereocontrol throughout the synthetic sequence.

Introduction

This compound possesses a unique strained ring system and a reactive aldehyde functional group, making it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The control of stereochemistry in the cyclopropane ring is crucial for its application in asymmetric synthesis. This application note details a robust three-step sequence involving an aldol reaction with a chiral auxiliary, a diastereoselective cyclopropanation, and a final retro-aldol cleavage to yield the desired enantiomerically enriched product.

Overall Synthetic Strategy

The stereoselective synthesis is achieved through a three-step process that employs a chiral auxiliary to direct the stereochemical outcome. The overall workflow is depicted below.

Caption: Overall workflow for the stereoselective synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data for each key step of the synthesis.

Table 1: Asymmetric Aldol Reaction

| Entry | α,β-Unsaturated Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Crotonaldehyde | >95:5 | 85 |

Table 2: Diastereoselective Cyclopropanation

| Entry | Syn-Aldol Adduct | Diastereomeric Ratio | Yield (%) |

| 1 | From Crotonaldehyde | >95:5 | 90 |

Table 3: Retro-Aldol Cleavage

| Entry | Cyclopropyl-Aldol Adduct | Enantiomeric Excess (ee) | Yield (%) |

| 1 | From Crotonaldehyde Adduct | >95% | 75 |

Experimental Protocols

Step 1: Asymmetric Aldol Reaction

This step involves the reaction of the boron enolate of (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one with crotonaldehyde to afford the corresponding syn-aldol product with high diastereoselectivity.[1][2][3]

Materials:

-

(S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one

-

Dichloromethane (DCM), anhydrous

-

Di-n-butylboron triflate (Bu₂BOTf), 1 M in DCM

-

Triethylamine (Et₃N)

-

Crotonaldehyde

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one (1.0 eq) in anhydrous DCM (5 mL/mmol) at 0 °C under an inert atmosphere, add Bu₂BOTf (1.1 eq) followed by the dropwise addition of Et₃N (1.2 eq).

-

Stir the resulting solution at 0 °C for 30 minutes.

-

Cool the reaction mixture to -78 °C.

-

Add crotonaldehyde (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

-

Quench the reaction by the addition of MeOH (2 mL/mmol).

-

Add saturated aqueous NH₄Cl solution and stir for 10 minutes.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure syn-aldol adduct.

Caption: Asymmetric aldol reaction workflow.

Step 2: Diastereoselective Cyclopropanation

The alkene functionality of the syn-aldol product is then cyclopropanated under the directing influence of the temporary β-hydroxyl stereocenter.[1][3]

Materials:

-

Syn-aldol adduct from Step 1

-

Dichloromethane (DCM), anhydrous

-

Diethylzinc (Et₂Zn), 1 M in hexanes

-

Diiodomethane (CH₂I₂)

Procedure:

-

To a solution of the syn-aldol adduct (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C under an inert atmosphere, add Et₂Zn (3.0 eq) dropwise.

-

Stir the mixture at 0 °C for 20 minutes.

-

Add CH₂I₂ (3.0 eq) dropwise.

-

Stir the reaction at 0 °C for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Stir vigorously for 15 minutes.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the cyclopropyl-aldol adduct.

Caption: Diastereoselective cyclopropanation workflow.

Step 3: Retro-Aldol Cleavage

The final step involves the cleavage of the cyclopropyl-aldol adduct to release the chiral auxiliary and the desired enantiomerically pure this compound.[1][3]

Materials:

-

Cyclopropyl-aldol adduct from Step 2

-

Tetrahydrofuran (THF), anhydrous

-

Lithium aluminum hydride (LiAlH₄), 1 M in THF

Procedure:

-

To a solution of the cyclopropyl-aldol adduct (1.0 eq) in anhydrous THF (10 mL/mmol) at -78 °C under an inert atmosphere, add LiAlH₄ (1.1 eq) dropwise.

-

Stir the reaction at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous sodium sulfate solution.

-

Warm the mixture to room temperature and stir for 30 minutes.

-

Filter the resulting suspension through a pad of Celite®, washing with THF.

-

The filtrate contains the desired this compound. The product is volatile and should be used immediately in the next step or stored as a solution in a suitable solvent at low temperature. The chiral auxiliary can be recovered from the Celite® pad by washing with ethyl acetate.

Caption: Retro-aldol cleavage workflow.

Mechanism of Stereocontrol

The high stereoselectivity of this synthetic route is attributed to two key factors:

-

Asymmetric Aldol Reaction: The chiral oxazolidinone auxiliary effectively shields one face of the boron enolate, leading to a highly diastereoselective addition to the aldehyde.

-

Directed Cyclopropanation: The hydroxyl group of the syn-aldol adduct directs the Simmons-Smith cyclopropanation to the same face of the double bond, resulting in the formation of a single diastereomer of the cyclopropyl-aldol adduct.

Caption: Key stereocontrolling steps.

Conclusion

This application note provides a detailed and reliable protocol for the stereoselective synthesis of this compound. The use of a chiral auxiliary in a temporary stereocenter approach allows for excellent control over the stereochemistry of the final product. This methodology is highly valuable for the synthesis of enantiomerically pure compounds for applications in drug discovery and development.

References

- 1. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalytic Methods for the Synthesis of 2-Methylcyclopropane-1-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-methylcyclopropane-1-carbaldehyde, a valuable building block in organic synthesis and drug discovery. The protocols outlined below are based on established catalytic cyclopropanation methodologies, offering pathways to this versatile intermediate.

Introduction

This compound is a chiral organic compound featuring a strained cyclopropane ring substituted with a methyl group and a reactive aldehyde functionality. This unique structural motif makes it an important precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. The controlled synthesis of specific stereoisomers of this compound is of significant interest. Catalytic methods, particularly those involving transition metals and organocatalysts, provide efficient and selective routes to this compound and its derivatives.

This guide details several catalytic approaches, including transition metal-catalyzed and organocatalytic methods, for the synthesis of this compound, with a focus on practical experimental procedures.

Catalytic Methodologies

The synthesis of this compound can be achieved through the cyclopropanation of crotonaldehyde or its derivatives. The choice of catalyst and reaction conditions is crucial for controlling the yield and stereoselectivity of the reaction.

Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of olefins with diazo compounds. This method offers a general and efficient route to cyclopropane derivatives. The reaction proceeds through a rhodium carbene intermediate.

Experimental Protocol: Rhodium-Catalyzed Synthesis of this compound

This protocol is adapted from general procedures for rhodium-catalyzed cyclopropanation of α,β-unsaturated aldehydes.

Materials:

-

Crotonaldehyde

-

Ethyl diazoacetate (EDA)

-

Dirhodium tetraacetate [Rh₂(OAc)₄]

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (sat. aq. solution)

-

Brine (sat. aq. NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of crotonaldehyde (1.0 equiv.) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add dirhodium tetraacetate (0.01 equiv.).

-

Stir the mixture at room temperature.

-

Slowly add a solution of ethyl diazoacetate (1.1 equiv.) in anhydrous dichloromethane via a syringe pump over 4-6 hours.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford ethyl 2-methylcyclopropane-1-carboxylate.

-

The resulting ester can be reduced to the corresponding alcohol and then oxidized to this compound using standard procedures (e.g., DIBAL-H reduction followed by Dess-Martin periodinane oxidation).

Table 1: Representative Data for Rhodium-Catalyzed Cyclopropanation of α,β-Unsaturated Aldehydes (Analogous Systems)

| Catalyst | Substrate | Diazo Compound | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (%) |

| Rh₂(OAc)₄ | Cinnamaldehyde | Ethyl Diazoacetate | 85 | 80:20 | N/A |

| Rh₂(S-DOSP)₄ | Crotonaldehyde | Methyl Phenyldiazoacetate | 78 | >95:5 | 92 |

| Rh₂(S-PTAD)₄ | Acrolein | Ethyl Diazoacetate | 75 | 70:30 | 88 |

Note: Data is illustrative for analogous systems and may vary for the specific synthesis of this compound.

Copper-Catalyzed Cyclopropanation

Copper complexes, often in combination with chiral ligands, are also widely used for catalytic cyclopropanation reactions. These catalysts can offer excellent stereocontrol, particularly in enantioselective transformations.

Experimental Protocol: Copper-Catalyzed Enantioselective Synthesis of this compound Derivative

This protocol is based on the enantioselective cyclopropanation of α,β-unsaturated aldehydes using a chiral copper catalyst.

Materials:

-

Crotonaldehyde

-

tert-Butyl diazoacetate

-

Copper(I) trifluoromethanesulfonate benzene complex [Cu(OTf)]₂·C₆H₆

-

Chiral bis(oxazoline) ligand (e.g., (S)-Ph-BOX)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve Cu(OTf)₂·C₆H₆ (0.05 equiv.) and the chiral bis(oxazoline) ligand (0.055 equiv.) in anhydrous dichloromethane (0.1 M).

-

Stir the solution at room temperature for 1 hour to form the catalyst complex.

-

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add crotonaldehyde (1.0 equiv.).

-

Slowly add a solution of tert-butyl diazoacetate (1.2 equiv.) in anhydrous dichloromethane via a syringe pump over 6-8 hours.

-

Stir the reaction at the same temperature until the starting material is consumed (monitored by TLC).

-

Allow the reaction to warm to room temperature and concentrate under reduced pressure.

-

Purify the crude product directly by silica gel column chromatography (hexane-ethyl acetate) to yield the tert-butyl 2-methylcyclopropane-1-carboxylate.

-

Subsequent deprotection and oxidation will yield the target aldehyde.

Table 2: Representative Data for Copper-Catalyzed Enantioselective Cyclopropanation

| Catalyst System | Substrate | Diazo Compound | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (%) |

| Cu(OTf)₂/(S)-Ph-BOX | Cinnamaldehyde | tert-Butyl Diazoacetate | 90 | 92:8 | 95 (trans) |

| Cu(acac)₂/Chiral Ligand | Acrolein | Ethyl Diazoacetate | 82 | 85:15 | 90 (trans) |

Note: Data is illustrative for analogous systems.

Organocatalytic Cyclopropanation

Chiral secondary amines can catalyze the enantioselective cyclopropanation of α,β-unsaturated aldehydes through a cascade Michael-alkylation reaction.[1] This approach avoids the use of transition metals.

Experimental Protocol: Organocatalytic Enantioselective Synthesis of a this compound Derivative

This protocol is adapted from the work of Wang and coworkers for the cyclopropanation of enals.[1]

Materials:

-

Crotonaldehyde

-

Diethyl bromomalonate

-

(S)-Diphenylprolinol TMS ether (organocatalyst)

-

2,6-Lutidine

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of crotonaldehyde (1.0 equiv.) in dichloromethane (0.5 M), add (S)-diphenylprolinol TMS ether (0.2 equiv.) and 2,6-lutidine (2.0 equiv.).

-

Cool the mixture to room temperature and add diethyl bromomalonate (1.2 equiv.).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (hexane-ethyl acetate) to obtain the diethyl 2-formyl-3-methylcyclopropane-1,1-dicarboxylate.

-

Further chemical transformations would be required to obtain this compound.

Table 3: Representative Data for Organocatalytic Cyclopropanation of Enals

| Organocatalyst | Substrate | Reagent | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| (S)-Diphenylprolinol TMS ether | Cinnamaldehyde | Diethyl bromomalonate | 92 | >20:1 | 98 |

| (S)-Diphenylprolinol TMS ether | Hexenal | Diethyl bromomalonate | 85 | >20:1 | 96 |

Note: Data is based on published results for similar substrates.[1]

Visualizations

Caption: General catalytic cycle for transition metal-catalyzed cyclopropanation.

Caption: Workflow for enantioselective synthesis and analysis.

Caption: Relationship between different catalytic approaches.

References

Application of 2-Methylcyclopropane-1-carbaldehyde in the Total Synthesis of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction